molecular formula C23H32N2O4S B14931318 2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14931318
M. Wt: 432.6 g/mol
InChI Key: PQKVJJPCDREGHA-UHFFFAOYSA-N
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Description

2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrobenzothiophene core, followed by the introduction of the cyclohexylcarbamoyl group and the final attachment of the cyclohexanecarboxylic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion of the tetrahydrobenzothiophene moiety to its corresponding sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the cyclohexylcarbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation

Scientific Research Applications

2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with a single cyclohexane ring and a carboxylic acid group.

    Tetrahydrobenzothiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a cyclohexylcarbamoyl group and a tetrahydrobenzothiophene moiety, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

2-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H32N2O4S/c26-20(15-10-4-5-11-16(15)23(28)29)25-22-19(17-12-6-7-13-18(17)30-22)21(27)24-14-8-2-1-3-9-14/h14-16H,1-13H2,(H,24,27)(H,25,26)(H,28,29)

InChI Key

PQKVJJPCDREGHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4CCCCC4C(=O)O

Origin of Product

United States

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